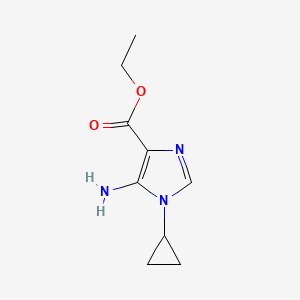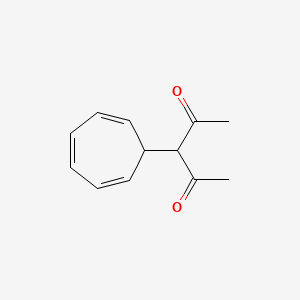
6-Piperidin-4-ylhexan-1-ol
描述
6-Piperidin-4-ylhexan-1-ol: is an organic compound that features a piperidine ring attached to a hexanol chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Piperidin-4-ylhexan-1-ol typically involves the reaction of piperidine with hexanol under specific conditions. One common method involves the reductive amination of 1,6-hexanediamine with piperidine in the presence of a reducing agent such as hydrogen and a catalyst like platinum on carbon (Pt/C). The reaction is carried out in a micro fixed-bed reactor, which enhances mass transfer and improves reaction rates .
Industrial Production Methods: In industrial settings, the continuous-flow synthesis method is often employed. This method involves the use of a micro fixed-bed reactor, which allows for efficient and scalable production of this compound. The reaction conditions are optimized to achieve high yields and purity, with typical reaction temperatures around 70°C and pressures of 2 MPa .
化学反应分析
Types of Reactions: 6-Piperidin-4-ylhexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is often employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
科学研究应用
Chemistry: 6-Piperidin-4-ylhexan-1-ol is used as a building block in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on cellular processes. It serves as a model compound for investigating the interactions of piperidine-containing molecules with biological targets .
Medicine: this compound and its derivatives have shown potential in medicinal chemistry. They are explored for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals .
作用机制
The mechanism of action of 6-Piperidin-4-ylhexan-1-ol involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various receptors and enzymes, modulating their activity. For example, piperidine derivatives are known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling . This mechanism is relevant in the context of neurodegenerative diseases like Alzheimer’s disease.
相似化合物的比较
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
1-Hexanol: A straight-chain alcohol with a hydroxyl group at the terminal carbon.
N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: A compound with two piperidine rings attached to a hexanediamine backbone.
Uniqueness: 6-Piperidin-4-ylhexan-1-ol is unique due to the presence of both a piperidine ring and a hexanol chain. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to simpler piperidine or hexanol derivatives.
属性
分子式 |
C11H23NO |
|---|---|
分子量 |
185.31 g/mol |
IUPAC 名称 |
6-piperidin-4-ylhexan-1-ol |
InChI |
InChI=1S/C11H23NO/c13-10-4-2-1-3-5-11-6-8-12-9-7-11/h11-13H,1-10H2 |
InChI 键 |
HWFLCXVOXVDTRV-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1CCCCCCO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol](/img/structure/B8771037.png)
![3-{[(2-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B8771040.png)
![Ethyl (3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B8771065.png)










![5-Chloro-2-phenyloxazolo[5,4-B]pyridine](/img/structure/B8771137.png)
